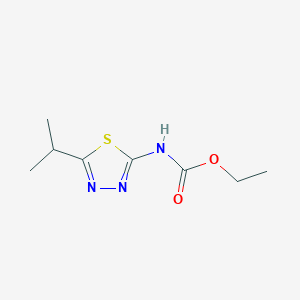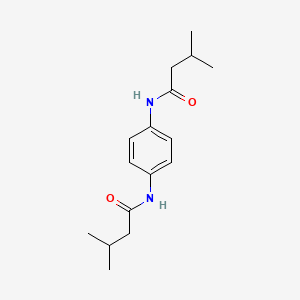
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide, also known as ETMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This molecule is a member of the thiadiazole family, which is known for its diverse range of biological activities. ETMN has been found to exhibit a variety of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cell growth and survival. Specifically, this compound has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell proliferation and survival. Additionally, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory and anti-oxidant properties. It has also been found to inhibit the activity of enzymes involved in lipid metabolism, suggesting that it may have potential applications in the treatment of metabolic disorders such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has several advantages as a research tool. It is relatively easy to synthesize and has been optimized for high purity and yield. Additionally, it exhibits a diverse range of pharmacological properties, making it useful for studying a variety of biological processes. However, there are also limitations to its use. This compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Additionally, its mechanism of action is not fully elucidated, which may hinder its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide. One area of interest is the development of this compound-based therapies for cancer. Further studies are needed to better understand the mechanism of action of this compound and its pharmacokinetic properties in vivo. Additionally, studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Other potential future directions include the investigation of this compound's effects on metabolic disorders and the development of this compound-based imaging agents for use in diagnostic imaging.
Méthodes De Synthèse
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can be synthesized through a multistep process that involves the condensation of 2-naphthylamine with ethyl chloroacetate to form a naphthylamide intermediate. The intermediate is then reacted with thiosemicarbazide to yield the thiadiazole ring, which is subsequently methylated to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in biomedical research.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to inhibit tumor growth in animal models of cancer. These findings suggest that this compound may have therapeutic potential as an anti-cancer agent.
Propriétés
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-3-14-18-19-16(22-14)17-15(20)12-8-10-6-4-5-7-11(10)9-13(12)21-2/h4-9H,3H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKRXVYYJAYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)






![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

